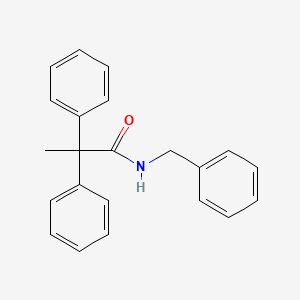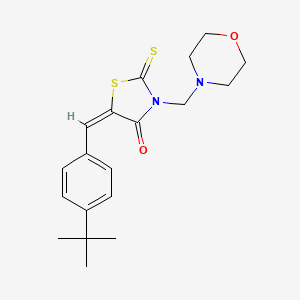
N-benzyl-2,2-diphenylpropanamide
Overview
Description
N-benzyl-2,2-diphenylpropanamide: is a chemical compound with the molecular formula C22H21NO . It belongs to the class of diarylmethanes and is characterized by the presence of a benzyl group attached to a diphenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,2-diphenylpropanamide typically involves the reaction of benzylamine with 2,2-diphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,2-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-2,2-diphenylpropanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise in preliminary studies as a modulator of certain biological pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy. Its ability to modulate specific molecular targets makes it a candidate for drug development .
Mechanism of Action
The mechanism of action of N-benzyl-2,2-diphenylpropanamide involves its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it has been found to enhance the uptake of glutamate in glial cells, which is believed to contribute to its anticonvulsant activity . The compound’s interaction with neuronal sodium channels and calcium channels also plays a role in its mechanism of action .
Comparison with Similar Compounds
- N-benzyl-2,2-dimethylpropanamide
- N-benzyl-2,2-diphenylbutanamide
- N-benzyl-2,2-diphenylacetamide
Comparison: N-benzyl-2,2-diphenylpropanamide is unique among its similar compounds due to its specific structural features and the presence of the diphenylpropanamide moiety. This structural uniqueness contributes to its distinct chemical and pharmacological properties. For instance, while N-benzyl-2,2-dimethylpropanamide shares a similar core structure, the presence of the diphenyl groups in this compound imparts different reactivity and biological activity .
Properties
IUPAC Name |
N-benzyl-2,2-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21(24)23-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDLWHMDXBDESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]acetamide](/img/structure/B3692793.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3692801.png)
![Methyl 4-[[4-(4-bromophenyl)-4-oxobutanoyl]amino]benzoate](/img/structure/B3692812.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3692819.png)
![4-[(4-{[1,3-DIMETHYL-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)METHYL]BENZOIC ACID](/img/structure/B3692824.png)

![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3692831.png)


![4-[[3-(3-Fluoroanilino)quinoxalin-2-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3692858.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3692864.png)
![[2-Ethyl-4-(2-methoxyanilino)-1,1-dioxo-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B3692867.png)
![N-[(4-bromophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3692893.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3692898.png)
